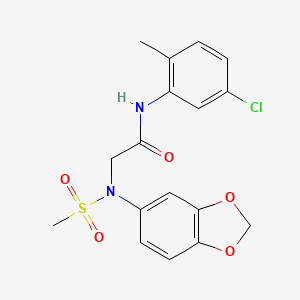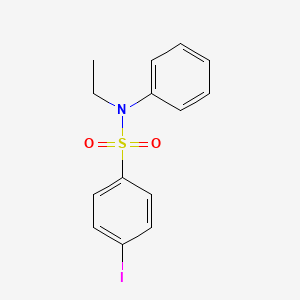![molecular formula C14H9BrClNO B4231583 2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)
2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile
Descripción general
Descripción
2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBOCB and has a molecular formula of C14H8BrClNO. In
Mecanismo De Acción
The mechanism of action of BBOCB is not well understood. However, it has been found to have an impact on the electron transport properties of organic semiconductors. BBOCB has been shown to increase the mobility of charge carriers in these materials, leading to improved device performance.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BBOCB. However, it has been found to be non-toxic and has low solubility in water. This makes it an ideal candidate for use in organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBOCB is its ease of synthesis and high purity. This makes it an ideal candidate for use in lab experiments. However, its limited solubility in water can make it challenging to work with in some applications.
Direcciones Futuras
There are several future directions for research on BBOCB. One area of interest is the development of new organic semiconductors based on BBOCB. These materials could have improved optoelectronic properties and be used in a variety of applications, including flexible electronics and wearable devices. Another area of interest is the study of the mechanism of action of BBOCB. A better understanding of how this compound impacts the electron transport properties of organic semiconductors could lead to the development of new materials with improved performance. Finally, there is potential for the use of BBOCB in the field of biomedicine. Its low toxicity and non-reactivity make it an ideal candidate for use in drug delivery systems and other medical applications.
Conclusion
In conclusion, BBOCB is a chemical compound that has significant potential in various fields of scientific research. Its ease of synthesis, high purity, and non-toxicity make it an ideal candidate for use in lab experiments. The development of new organic semiconductors based on BBOCB and the study of its mechanism of action are areas of interest for future research. Additionally, there is potential for the use of BBOCB in the field of biomedicine.
Aplicaciones Científicas De Investigación
BBOCB has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics. BBOCB has been used as a building block for the synthesis of organic semiconductors, which have been found to have excellent optoelectronic properties. These semiconductors have been used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFALLIFSIARMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide hydrochloride](/img/structure/B4231506.png)



![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231540.png)
![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231558.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4231568.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B4231584.png)
